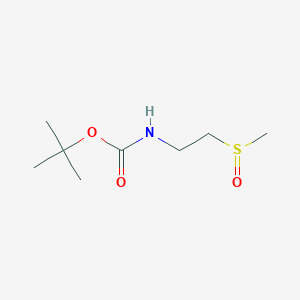
tert-Butyl (2-(methylsulfinyl)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2-(methylsulfinyl)ethyl)carbamate is an organic compound with the molecular formula C8H17NO3S. It is a carbamate derivative, which means it contains a carbamate functional group (–NHCOO–) attached to a tert-butyl group and a 2-(methylsulfinyl)ethyl group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(methylsulfinyl)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable sulfinylating agent. One common method is to react tert-butyl carbamate with methyl sulfinyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfinyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-(methylsulfinyl)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The carbamate group can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
Oxidation: tert-Butyl (2-(methylsulfonyl)ethyl)carbamate.
Reduction: tert-Butyl (2-(methylthio)ethyl)carbamate.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
tert-Butyl (2-(methylsulfinyl)ethyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis. The carbamate group can be easily removed under mild acidic conditions.
Biology: Studied for its potential as a prodrug, where the carbamate group can be enzymatically cleaved to release the active drug.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and ease of modification.
Industry: Used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-Butyl (2-(methylsulfinyl)ethyl)carbamate involves the cleavage of the carbamate group to release the active compound. This cleavage can be catalyzed by enzymes such as esterases or amidases. The released compound can then interact with its molecular targets, which may include enzymes, receptors, or other proteins, to exert its biological effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (2-(methylamino)ethyl)carbamate: Similar structure but with an amino group instead of a sulfinyl group.
tert-Butyl (2-(methylthio)ethyl)carbamate: Similar structure but with a thioether group instead of a sulfinyl group.
tert-Butyl (2-(methylsulfonyl)ethyl)carbamate: Similar structure but with a sulfone group instead of a sulfinyl group.
Uniqueness
tert-Butyl (2-(methylsulfinyl)ethyl)carbamate is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and biological activity. The sulfinyl group can undergo oxidation and reduction reactions, providing versatility in chemical synthesis and potential for various biological applications.
Properties
IUPAC Name |
tert-butyl N-(2-methylsulfinylethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3S/c1-8(2,3)12-7(10)9-5-6-13(4)11/h5-6H2,1-4H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKRMBZYFQEIJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCS(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
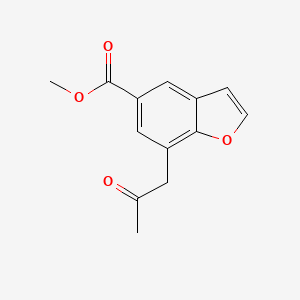
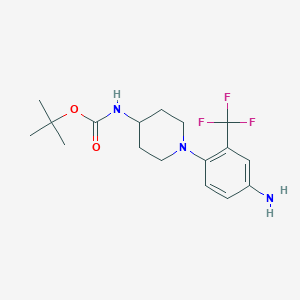
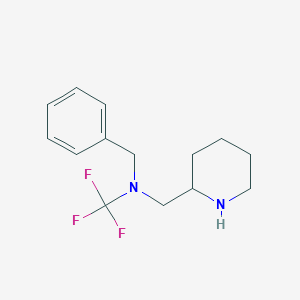

![4-[1-(4-tert-Butylphenyl)ethenyl]morpholine](/img/structure/B13978040.png)

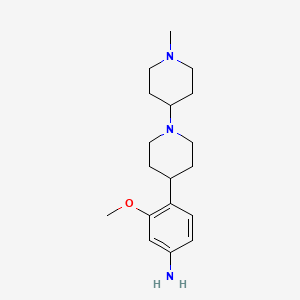
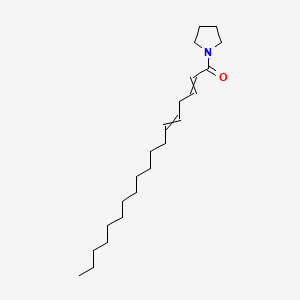
![4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-1,2-butanediol](/img/structure/B13978073.png)
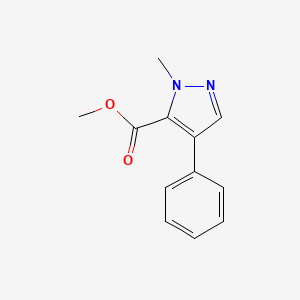
![2-(4-Morpholino-2-(pyrimidin-5-yl)thieno[2,3-d]pyrimidin-6-yl)propan-2-ol](/img/structure/B13978092.png)
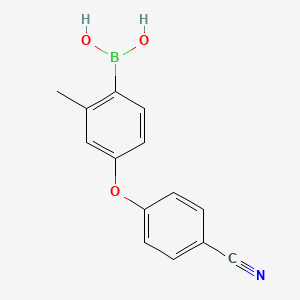
![{1-[2-(4-Methoxy-phenyl)-2-oxo-ethyl]-cyclopentyl}-acetic acid](/img/structure/B13978114.png)

